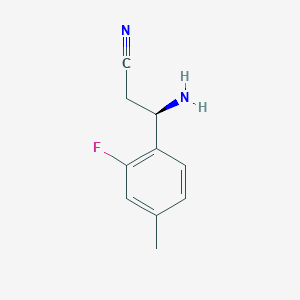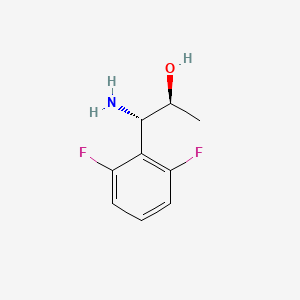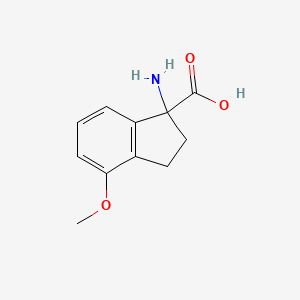
(3R)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL is an organic compound that features a brominated furan ring attached to an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL typically involves the bromination of a furan derivative followed by the introduction of an amino group and a hydroxyl group. One possible synthetic route could involve:
- Bromination of 2-furylmethanol to obtain 5-bromo-2-furylmethanol.
- Conversion of 5-bromo-2-furylmethanol to 5-bromo-2-furylmethanamine.
- Reduction of 5-bromo-2-furylmethanamine to this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: (3R)-3-Amino-3-(5-bromo(2-furyl))propan-1-one.
Reduction: (3R)-3-Amino-3-(2-furyl)propan-1-OL.
Substitution: (3R)-3-Amino-3-(5-substituted(2-furyl))propan-1-OL.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving furan derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL would depend on its specific application. In a biological context, it could interact with enzymes or receptors, affecting biochemical pathways. The bromine atom and amino alcohol moiety could play key roles in its activity.
Comparación Con Compuestos Similares
Similar Compounds
- (3R)-3-Amino-3-(2-furyl)propan-1-OL
- (3R)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL
- (3R)-3-Amino-3-(5-methyl(2-furyl))propan-1-OL
Uniqueness
(3R)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. This makes it distinct from other similar compounds with different substituents on the furan ring.
Propiedades
Fórmula molecular |
C7H10BrNO2 |
|---|---|
Peso molecular |
220.06 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(5-bromofuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10BrNO2/c8-7-2-1-6(11-7)5(9)3-4-10/h1-2,5,10H,3-4,9H2/t5-/m1/s1 |
Clave InChI |
GTLGXLREIQUXBH-RXMQYKEDSA-N |
SMILES isomérico |
C1=C(OC(=C1)Br)[C@@H](CCO)N |
SMILES canónico |
C1=C(OC(=C1)Br)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Tert-Butyl 3-Ethyl 8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-3,7(6H)-Dicarboxylate](/img/structure/B15234260.png)

![Tert-butyl 6-(4-iodo-1H-pyrazol-1-YL)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15234279.png)



![3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15234305.png)
![3-((Benzyloxy)methyl)-4,4A-dihydrobenzo[E][1,2,4]triazine](/img/structure/B15234308.png)

![2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide](/img/structure/B15234319.png)
![[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-yl]boronic acid](/img/structure/B15234323.png)
